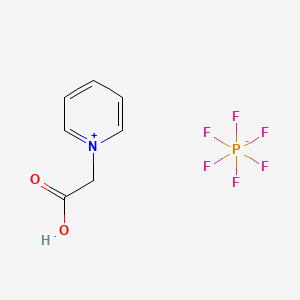
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is a chemical compound with the molecular formula C7H8NO2+ and a hexafluorophosphate counterion. This compound is known for its unique structure, which includes a pyridinium ion linked to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate typically involves the reaction of pyridine with chloroacetic acid under basic conditions to form the pyridinium salt. This is followed by the addition of hexafluorophosphoric acid to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, altering their activity and function. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluorophosphoric acid: Similar in having the hexafluorophosphate counterion but differs in its overall structure and properties.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Used in peptide coupling chemistry, similar in having the hexafluorophosphate counterion but used for different applications.
Uniqueness
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is unique due to its combination of a pyridinium ion and an acetic acid moiety, which imparts specific chemical reactivity and potential biological activity. Its ability to form stable ionic liquids and its diverse applications in various fields make it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C7H8F6NO2P |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylacetic acid;hexafluorophosphate |
InChI |
InChI=1S/C7H7NO2.F6P/c9-7(10)6-8-4-2-1-3-5-8;1-7(2,3,4,5)6/h1-5H,6H2;/q;-1/p+1 |
InChI-Schlüssel |
DNSRJXLXYUHACJ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



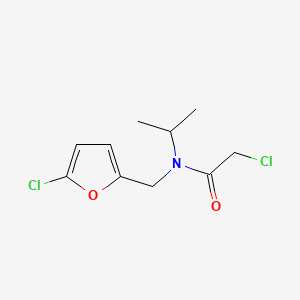

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


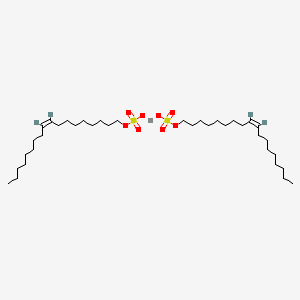
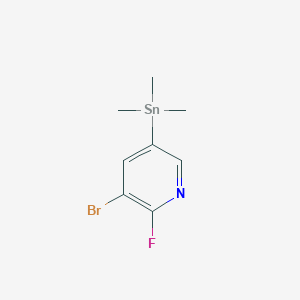
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
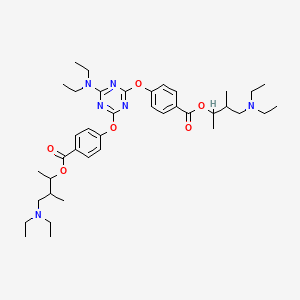

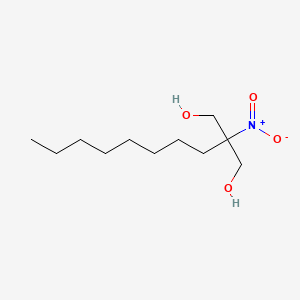

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
